molecular formula C14H9BrN2O B3287128 2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole CAS No. 83817-43-0

2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole

Cat. No.: B3287128
CAS No.: 83817-43-0
M. Wt: 301.14 g/mol
InChI Key: LXTOVESBFFREMZ-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole is an organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group and a phenyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2-bromobenzohydrazide with benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium azide or primary amines in polar solvents such as dimethylformamide (DMF).

    Coupling Reactions: Utilize palladium catalysts and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

Major Products:

    Substitution Reactions: Yield substituted oxadiazoles with various functional groups.

    Coupling Reactions: Produce biaryl compounds with extended conjugation.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole in biological systems involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Uniqueness: 2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole is unique due to its oxadiazole ring, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as in the design of pharmaceuticals and advanced materials.

Properties

IUPAC Name

2-(2-bromophenyl)-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O/c15-12-9-5-4-8-11(12)14-17-16-13(18-14)10-6-2-1-3-7-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTOVESBFFREMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90232696
Record name 2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole
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Molecular Weight

301.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83817-43-0
Record name 2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole
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Record name 2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole
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Record name 2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole
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Record name 2-(2-bromophenyl)-5-phenyl-1,3,4-oxadiazole
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Record name 2-(2-BROMOPHENYL)-5-PHENYL-1,3,4-OXADIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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